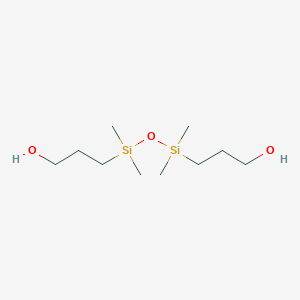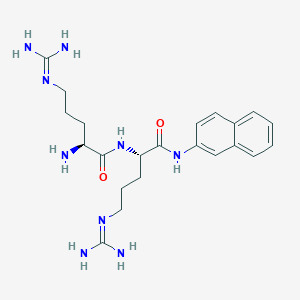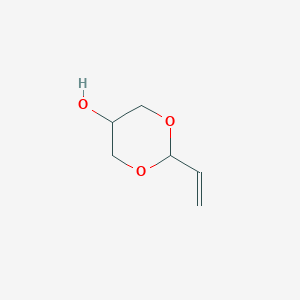
1-Fenilciclopentanamina
Descripción general
Descripción
1-Phenylcyclopentylamine is a compound that has been studied in various contexts, including its synthesis and reactivity. It is related to a class of compounds that have been explored for their potential use in pharmaceuticals and as ligands in catalytic reactions. The compound's structure and reactivity are influenced by its phenyl group and the cyclopentylamine moiety.
Synthesis Analysis
The synthesis of compounds related to 1-Phenylcyclopentylamine has been reported using palladium-catalyzed reactions. For instance, the Pd/phosphine-catalyzed reaction of a precursor with aryl bromides leads to the selective synthesis of various aryl-substituted pyrroles and diarylamines, depending on the structure of the phosphine ligand . Additionally, the synthesis of 1-bicyclo[1.1.1]pentylamine, a structurally similar compound, has been improved in terms of scalability, yield, safety, and cost .
Molecular Structure Analysis
The molecular structure of compounds related to 1-Phenylcyclopentylamine has been elucidated using X-ray analysis. For example, the molecular structures of a series of 1-phenyl-1-chalcogeno-phosphastanninanes have been determined, showing variations in coordination and conformation depending on the chalcogen element present . These studies provide insights into the three-dimensional arrangement of atoms in such compounds, which is crucial for understanding their reactivity and properties.
Chemical Reactions Analysis
The reactivity of 1-Phenylcyclopentylamine and related compounds has been explored in various chemical reactions. Cyclopalladated compounds derived from biphenyl-2-ylamine have shown reactivity towards carbon monoxide, t-butyl isocyanide, and alkynes, leading to the formation of phenanthridinones and organopalladium compounds . Moreover, 1-Phenylcyclobutylamine, a related compound, has been identified as both a substrate and an irreversible inactivator of monoamine oxidase, providing further evidence for a radical intermediate in MAO-catalyzed amine oxidations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Phenylcyclopentylamine and related compounds are influenced by their molecular structure. For instance, the conformational analysis of 1-phenyl-1-X-1-silacyclohexanes has been studied, revealing the stability of different conformers and the influence of the phenyl group's position on the stability of the silacyclohexane ring . These studies are essential for understanding the behavior of such compounds under different conditions and their potential applications.
Aplicaciones Científicas De Investigación
Investigación Psicoestimulante
La 1-Fenilciclopentanamina es estructuralmente similar a ciertas drogas psicoestimulantes. Ha sido estudiada por sus potenciales efectos psicoestimulantes, que podrían proporcionar información sobre el tratamiento de trastornos como el TDAH y la narcolepsia .
Síntesis Orgánica
Este compuesto sirve como bloque de construcción en la síntesis orgánica, particularmente en la síntesis de ciclopentadienos y pentafulvenos altamente sustituidos. Estos son precursores de metalocenos utilizados en transformaciones catalíticas .
Ciencia de los Materiales
En la ciencia de los materiales, la this compound se puede utilizar en la síntesis de nuevos materiales. Sus derivados se pueden utilizar para modificar las propiedades de los polímeros o crear nuevos tipos de resinas con características específicas .
Química Analítica
Como estándar o reactivo, la this compound se puede utilizar en química analítica para desarrollar nuevos métodos para la detección y cuantificación de compuestos similares en varias muestras .
Farmacología
Aunque no se desarrolló para el uso en el mercado, los análogos de la this compound se han explorado por sus aplicaciones farmacológicas, incluido su potencial como estimulantes del sistema nervioso central .
Bioquímica
Los derivados de la this compound se pueden utilizar en bioquímica para la síntesis de monómeros bifuncionales para la policondensación, contribuyendo al desarrollo de polímeros bio-basados .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 1-Phenylcyclopentanamine are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Phenylcyclopentanamine . These factors could include temperature, pH, and the presence of other compounds or enzymes that can interact with 1-Phenylcyclopentanamine.
Propiedades
IUPAC Name |
1-phenylcyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-11(8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAQCAOJLDGGDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169669 | |
| Record name | 1-Phenylcyclopentylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17380-74-4 | |
| Record name | 1-Phenylcyclopentylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017380744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenylcyclopentylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylcyclopentan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-phenylcyclopentylamine exert its anticonvulsant effects?
A1: 1-Phenylcyclopentylamine (PPA), along with its analog 1-phenylcyclohexylamine (PCA), demonstrates potent anticonvulsant activity in the mouse maximal electroshock (MES) seizure test []. These compounds are believed to exert their anticonvulsant effects by acting as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor-channel complex []. This mechanism is supported by in vitro studies and observations that these compounds block NMDA-induced behavioral effects and lethality in mice [].
Q2: Does oral administration of 1-phenylcyclopentylamine lead to motor toxicity, a common side effect of similar anticonvulsants?
A2: Interestingly, while 1-phenylcyclopentylamine demonstrates potent anticonvulsant effects, it exhibits a remarkably low motor toxicity profile, particularly when administered orally. Research shows that even at doses significantly higher than those required for anticonvulsant activity, oral administration of PPA in mice did not result in observable motor toxicity []. This suggests a favorable safety profile for PPA compared to other anticonvulsant agents, such as phencyclidine (PCP), which induces motor toxicity at doses similar to those required for seizure protection [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B103110.png)